molecular formula C10H12O3 B1281763 2-(2-Phenylethoxy)acetic acid CAS No. 81228-03-7

2-(2-Phenylethoxy)acetic acid

Cat. No. B1281763
Key on ui cas rn: 81228-03-7
M. Wt: 180.2 g/mol
InChI Key: JZTWVOXVRHTACR-UHFFFAOYSA-N
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Patent
US07572801B2

Procedure details

NaH (6.87 g, 172 mmol) was added slowly to a solution of 2-phenylethanol ([60-12-8], 6.00 g, 5.88 ml, 49.1 mmol) in DMF (50 ml). The reaction mixture was heated and kept for 10 min at 60° C. Chloroacetic acid ([79-11-8], 8.12 g, 86 mmol) was added slowly and carefully (exothermic), and the mixture was kept for 1 h at 60° C. The mixture was poured on ice and extracted twice with diethyl ether. Then the water phase was acidified (HCl, pH˜3) and extracted twice with ethyl acetate. Phenethyloxy-acetic acid [81228-03-7] was obtained after drying (Na2SO4), and evaporation of the solvent. The compound was sufficiently pure for the next step without further purification.
Name
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
5.88 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH2:9][CH2:10][OH:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[CH2:13][C:14]([OH:16])=[O:15]>CN(C=O)C>[CH2:10]([O:11][CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.87 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.88 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.12 g
Type
reactant
Smiles
ClCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
WAIT
Type
WAIT
Details
carefully (exothermic), and the mixture was kept for 1 h at 60° C
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CC1=CC=CC=C1)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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